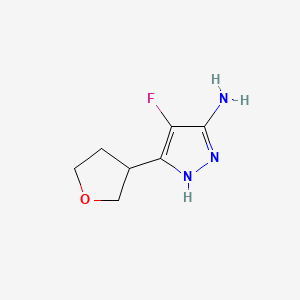
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the oxolane ring: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced via an appropriate leaving group.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. The fluoro group and oxolane ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine: Unique due to the presence of both fluoro and oxolane groups.
4-fluoro-3-(hydroxymethyl)pyrazole: Lacks the oxolane ring, making it less complex.
3-(oxolan-3-yl)-1H-pyrazol-5-amine: Lacks the fluoro group, which may affect its reactivity and biological activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H10FN3O |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
4-fluoro-5-(oxolan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3O/c8-5-6(10-11-7(5)9)4-1-2-12-3-4/h4H,1-3H2,(H3,9,10,11) |
Clave InChI |
HWODSBMRWSQXFH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2=C(C(=NN2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















